![molecular formula C10H14N2O4S B2801430 ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate CAS No. 1993523-81-1](/img/structure/B2801430.png)
ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a cyano group, a pyrrolidin-2-ylidene group, a methyl group, and a sulfonyl acetate group . Each of these groups contributes to the overall properties of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups. For instance, ethyl cyanoacetate is a known compound that can be prepared through various methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrrolidin-2-ylidene group, for example, is a five-membered ring containing nitrogen . The cyano group (-CN) and the ethyl group (-C2H5) are linear, while the sulfonyl group (-SO2-) is trigonal planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is known to undergo reactions such as hydrolysis, reduction, and addition . The pyrrolidin-2-ylidene group could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and sulfonyl groups could impact its solubility in various solvents .Scientific Research Applications
Synthesis of Pyrrole Derivatives
Ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate is involved in the efficient synthesis of pyrrole derivatives. For example, the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide and triethylamine leads to high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate and similar compounds, contributing to the development of a library of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Facilitation of Four-Component Tandem Reactions
This compound also facilitates four-component tandem reactions. For instance, a combination of ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, an aromatic aldehyde, and pyrrolidine leads to the rapid synthesis of ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates, showcasing its role in the development of highly functionalized thiazines (Indumathi, Kumar, & Perumal, 2007).
Preparation of Sulfone-Substituted Indolizines
In the preparation and reductive transformation of vinylogous sulfonamides, this compound has been used. It leads to the creation of sulfone-substituted indolizines, which are potential scaffolds for alkaloid synthesis (Michael et al., 2004).
Synthesis of Derivatives with Fluorescence Properties
The compound is also used in synthesizing derivatives with unique fluorescence properties. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibit solid-state fluorescence, indicating potential applications in materials science (Chunikhin & Ershov, 2021).
Crystallography and Structural Analysis
Crystallographic studies of related compounds, like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, provide insights into molecular conformations and intermolecular interactions, which are crucial for understanding molecular behavior in different environments (Boukhedena et al., 2018).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various bioactive molecules with diverse biological profiles .
Action Environment
The stereochemistry of the molecule, influenced by the pyrrolidine ring, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
ethyl 2-[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-16-10(13)7-17(14,15)9(6-11)8-4-3-5-12-8/h12H,2-5,7H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLAUGHJCNYUSJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C(=C1CCCN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)/C(=C/1\CCCN1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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